An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one: Chemical Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3-Dimethyl-2-cyclopenten-1-one. This compound, a member of the cyclopentenone class of molecules, is a valuable building block in organic synthesis, particularly for the development of complex molecules with potential pharmaceutical applications. Its versatile reactivity, stemming from the conjugated enone system, allows for a variety of chemical transformations.
Core Chemical and Physical Properties
2,3-Dimethyl-2-cyclopenten-1-one is a liquid at room temperature.[1] Its core physical and chemical properties are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [1] |
| CAS Number | 1121-05-7 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 80 °C at 10 mmHg (13 hPa) | [2][3][4] |
| Density | 0.968 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.49 | [3] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |
| Water Solubility | 3136 mg/L at 25 °C (estimated) | [5] |
Structural Information and Spectroscopic Data
The structure of 2,3-Dimethyl-2-cyclopenten-1-one consists of a five-membered ring containing a ketone and a carbon-carbon double bond, with two methyl groups attached to the double bond carbons.[6] This arrangement defines its reactivity as an α,β-unsaturated ketone.
| Identifier | Value | Source |
| IUPAC Name | 2,3-dimethylcyclopent-2-en-1-one | [1] |
| SMILES | CC1=C(C)C(=O)CC1 | |
| InChI | InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3 | [1] |
| InChIKey | UZLQSPYGTUMKGS-UHFFFAOYSA-N | [1] |
Spectroscopic analysis is crucial for the identification and characterization of 2,3-Dimethyl-2-cyclopenten-1-one. Below is a summary of typical spectroscopic data.
| Spectroscopy | Characteristic Peaks/Shifts | Source |
| ¹H NMR | ~1.7 ppm (C2-CH₃), ~2.0 ppm (C3-CH₃), ~2.3 ppm (C4-H₂), ~2.6 ppm (C5-H₂) | [6] |
| ¹³C NMR | Signals for carbonyl carbon, two olefinic carbons, two methyl carbons, and two methylene (B1212753) carbons. | [6] |
| IR Spectroscopy | Prominent absorption bands for C=O (carbonyl) and C=C (alkene) stretching vibrations, influenced by conjugation. | [6] |
| Mass Spectrometry | A prominent molecular ion peak is observed. | [6] |
Chemical Reactivity and Synthetic Applications
The conjugated enone system in 2,3-Dimethyl-2-cyclopenten-1-one is the primary determinant of its chemical reactivity.[6] This system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.[6] This reactivity makes it a versatile intermediate in organic synthesis.
Michael Addition
A hallmark reaction of α,β-unsaturated ketones is the Michael addition, where a nucleophile adds to the β-carbon.[6] 2,3-Dimethyl-2-cyclopenten-1-one can serve as a Michael acceptor.[6] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of more complex molecules.
Caption: Generalized workflow of a Michael addition reaction.
Role in the Synthesis of Bioactive Molecules
While specific signaling pathways for 2,3-Dimethyl-2-cyclopenten-1-one are not extensively documented, its importance in drug development lies in its role as a precursor for more complex molecules, including pharmaceuticals and natural products.[6] The cyclopentenone core is a structural motif found in a number of natural products with biological activity.[6] The broader class of cyclopentenediones exhibits a wide range of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[7]
Caption: Synthetic workflow from a simple building block to a bioactive molecule.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of 2,3-Dimethyl-2-cyclopenten-1-one in a laboratory setting. Below are representative protocols for its synthesis and a key reaction.
Synthesis via Oxidation of 2,3-Dimethyl-2-cyclopenten-1-ol
A common method for the synthesis of 2,3-Dimethyl-2-cyclopenten-1-one is the oxidation of the corresponding alcohol, 2,3-Dimethyl-2-cyclopenten-1-ol.[6] Reagents such as the Jones reagent or a milder system like TEMPO with sodium hypochlorite (B82951) can be employed for this transformation.[6]
Protocol using TEMPO/NaOCl (a mild and selective method):
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Dissolution: Dissolve 2,3-Dimethyl-2-cyclopenten-1-ol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).
-
Oxidant Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (NaOCl), maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Michael Addition of a Nucleophile
The following is a general protocol for the Michael addition of a nucleophile to 2,3-Dimethyl-2-cyclopenten-1-one.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Michael donor) in an anhydrous solvent (e.g., THF or dichloromethane).
-
Base Addition: If required, add a suitable base (e.g., sodium hydride or an amine base) to generate the nucleophile in situ.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of 2,3-Dimethyl-2-cyclopenten-1-one in the anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.
Safety and Handling
2,3-Dimethyl-2-cyclopenten-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, flames, and sparks.[2] For detailed safety information, consult the Safety Data Sheet (SDS).[2]
References
- 1. 2-Cyclopenten-1-one, 2,3-dimethyl- | C7H10O | CID 14270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-DIMETHYL-2-CYCLOPENTEN-1-ONE - Safety Data Sheet [chemicalbook.com]
- 3. 2,3-DIMETHYL-2-CYCLOPENTEN-1-ONE | 1121-05-7 [chemicalbook.com]
- 4. 2,3-Dimethyl-2-cyclopenten-1-one , 99% , 1121-05-7 - CookeChem [cookechem.com]
- 5. 2,3-dimethyl-2-cyclopenten-1-one, 1121-05-7 [thegoodscentscompany.com]
- 6. 2,3-Dimethyl-2-cyclopenten-1-one | 1121-05-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
